- (Phenylamino)pyrimidine derivatives as protein kinases inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Cas no 945749-71-3 (4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid)

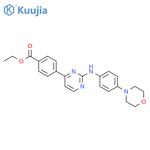

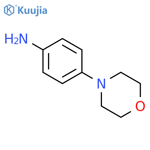

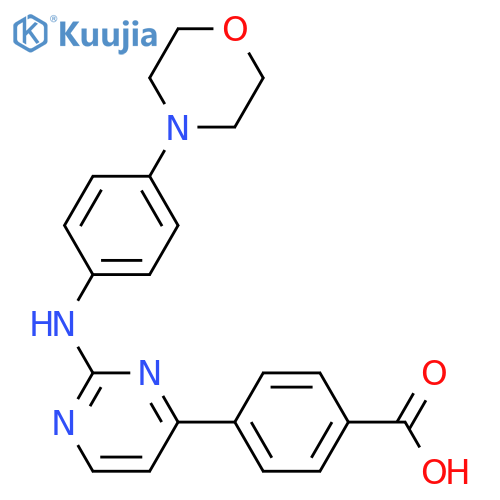

945749-71-3 structure

Nome del prodotto:4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid

Numero CAS:945749-71-3

MF:C21H20N4O3

MW:376.408504486084

MDL:MFCD18207174

CID:835526

PubChem ID:57990820

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid

- 4-(2-{[4-(4-Morpholinyl)phenyl]amino}-4-pyrimidinyl)benzoic acid

- 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid

- VYXONEXRZMHYRY-UHFFFAOYSA-N

- BCP24121

- 4-(2-(4-(morpholino)phenylamino)pyrimidin-4-yl)benzoic acid

- 4-[2-[[4-(4-Morpholinyl)phenyl]amino]-4-pyrimidinyl]benzoic acid (ACI)

- 4-[2-(4-Morpholinophenylamino)pyrimidin-4-yl]benzoic acid

- Momelotinib metabolite M19

- 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoicacid

- TV28NF837I

- AKOS030525443

- SCHEMBL2865873

- DB-348522

- 4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzoic acid

- 945749-71-3

- Benzoic acid, 4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)-

- UNII-TV28NF837I

- CS-14283

- VMB74971

- CS-M0412

- 4-(2-((4-(4-Morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoic acid

- 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid

-

- MDL: MFCD18207174

- Inchi: 1S/C21H20N4O3/c26-20(27)16-3-1-15(2-4-16)19-9-10-22-21(24-19)23-17-5-7-18(8-6-17)25-11-13-28-14-12-25/h1-10H,11-14H2,(H,26,27)(H,22,23,24)

- Chiave InChI: VYXONEXRZMHYRY-UHFFFAOYSA-N

- Sorrisi: O=C(C1C=CC(C2C=CN=C(NC3C=CC(N4CCOCC4)=CC=3)N=2)=CC=1)O

Proprietà calcolate

- Massa esatta: 376.15354051g/mol

- Massa monoisotopica: 376.15354051g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 7

- Conta atomi pesanti: 28

- Conta legami ruotabili: 5

- Complessità: 498

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 87.6

- XLogP3: 3

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM159937-1g |

4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 95%+ | 1g |

$1043 | 2024-07-19 | |

| eNovation Chemicals LLC | D767840-1g |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98+% | 1g |

$975 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058798-1g |

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98% | 1g |

¥9723.00 | 2024-04-24 | |

| A2B Chem LLC | AI67973-100mg |

4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98% | 100mg |

$335.00 | 2024-07-18 | |

| 1PlusChem | 1P00IMCL-100mg |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98% | 100mg |

$298.00 | 2024-04-19 | |

| 1PlusChem | 1P00IMCL-1g |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98% | 1g |

$975.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D767840-1g |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98+% | 1g |

$975 | 2025-02-28 | |

| eNovation Chemicals LLC | D767840-250mg |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98+% | 250mg |

$500 | 2025-02-19 | |

| eNovation Chemicals LLC | D767840-250mg |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98+% | 250mg |

$500 | 2024-06-06 | |

| ChemScence | CS-M0412-100mg |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 100mg |

$242.0 | 2022-04-26 |

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, reflux; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Riferimento

Metodo di produzione 2

Condizioni di reazione

Riferimento

- Phenyl amino pyrimidine compounds and uses thereof, United States, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran ; rt → 65 °C; 2 h, 65 °C; 65 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

Riferimento

- Preparation method of JAK inhibitor momelotinib for treating tumor, China, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 4 h, reflux

Riferimento

- Discovery of Janus Kinase 2 (JAK2) and Histone Deacetylase (HDAC) Dual Inhibitors as a Novel Strategy for the Combinational Treatment of Leukemia and Invasive Fungal Infections, Journal of Medicinal Chemistry, 2018, 61(14), 6056-6074

Metodo di produzione 5

Condizioni di reazione

Riferimento

- Treatment of JAK2-mediated conditions such as anemia using N-(cyanomethyl)-4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-benzamide [CYT387] or a related compound, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, rt → reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C

Riferimento

- New and Practical Synthesis of Momelotinib, Journal of Heterocyclic Chemistry, 2017, 54(5), 2902-2905

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ; 24 h, 85 °C

1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

Riferimento

- Preparation method for JAK inhibitor momelotinib, China, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ; 12 h, 80 °C

1.2 Solvents: 1-Butanol ; 30 min, 180 °C

1.2 Solvents: 1-Butanol ; 30 min, 180 °C

Riferimento

- Pyrimidine derivatives as JAK-2 inhibitors in combination with other agents and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, 100 °C

1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6

1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6

Riferimento

- Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 16 h, reflux

Riferimento

- Solid forms of momelotinib salts and improved processes for the preparation of momelotinib, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt; 2 h, rt → reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C

Riferimento

- Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic Nitriles, Organic Letters, 2021, 23(15), 5664-5668

Metodo di produzione 12

Condizioni di reazione

Riferimento

- New and convergent synthesis of Momelotinib dihydrochloride, Heterocycles, 2018, 96(9), 1638-1643

Metodo di produzione 13

Metodo di produzione 14

Condizioni di reazione

Riferimento

- Treatment of jak2-mediated conditions, United States, , ,

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Riferimento

- Multiple myeloma treatment, World Intellectual Property Organization, , ,

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; rt → 65 °C; 2 h, 65 °C

Riferimento

- Deuterated (phenylamino)pyrimidine compounds as JAK kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, 100 °C; 100 °C → rt

1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6

1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6

Riferimento

- 4-Aryl-2-aminopyrimidines or 4-aryl-2-aminoalkylpyrimidines as JAK-2 modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ; 24 h, rt → reflux

1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; 2 h, reflux; reflux → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; 2 h, reflux; reflux → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

Riferimento

- A novel and efficient synthesis of momelotinib, Journal of Chemical Research, 2016, 40(8), 511-513

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Raw materials

- 2,4-Dichloropyrimidine

- 4-(morpholin-4-yl)aniline

- Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate

- 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzonitrile

- N-[4-(morpholin-4-yl)phenyl]guanidine

- 4-(dihydroxyboranyl)benzoic acid

- 4-[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]benzoic acid methyl ester

- Benzoic acid, 4-[3-(dimethylamino)-1-oxo-2-propenyl]-, methyl ester

- Benzoic acid, 4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-, methyl ester

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Preparation Products

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Letteratura correlata

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

945749-71-3 (4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid) Prodotti correlati

- 2248185-20-6((2S)-2-(2,3-Difluorophenyl)propan-1-ol)

- 1487361-64-7(Methyl 6-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate)

- 2228350-56-7(tert-butyl N-5-(3-hydroxypropyl)pyrimidin-2-ylcarbamate)

- 838881-24-6(8-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 1261745-12-3(4-(Difluoromethoxy)-2-fluoro-2'-(trifluoromethyl)biphenyl)

- 1207028-93-0(6-(4-fluorophenyl)-3-(2-oxo-2-phenylethyl)-3,4-dihydropyrimidin-4-one)

- 1805608-27-8(4-(Difluoromethyl)-2-iodo-5-methylpyridine-3-sulfonyl chloride)

- 2229382-73-2(5-(2-ethoxyphenyl)-1,3-oxazol-2-amine)

- 1417797-58-0(Ethyl 4-(2-thiazolyl)-4-oxobutyrate)

- 1428233-42-4(2-Amino-5-benzyl-5,6-dihydro-4h-thieno2,3-cpyrrole-3-carbonitrile)

Fornitori consigliati

Jincang Pharmaceutical (Shanghai) Co., LTD.

Membro d'oro

CN Fornitore

Reagenti

Shanghai Jinhuan Chemical CO., LTD.

Membro d'oro

CN Fornitore

Grosso

Zhejiang Brunova Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Handan Zechi Trading Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Nanjing Jubai Biopharm

Membro d'oro

CN Fornitore

Grosso